Phenyl(3-(trifluoromethoxy)phenyl)methanamine
CAS No.: 1273781-02-4
Cat. No.: VC4484036
Molecular Formula: C14H12F3NO
Molecular Weight: 267.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1273781-02-4 |
|---|---|
| Molecular Formula | C14H12F3NO |
| Molecular Weight | 267.251 |
| IUPAC Name | phenyl-[3-(trifluoromethoxy)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13H,18H2 |
| Standard InChI Key | GGUSUPPKEBBKNN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Phenyl(3-(trifluoromethoxy)phenyl)methanamine (CAS 1273781-0) belongs to the class of substituted benzylamines. Its molecular formula is C₁₄H₁₂F₃NO, with a molecular weight of 267.25 g/mol. The trifluoromethoxy group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions. Key structural features include:
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Aromatic System: A biphenyl framework with one ring bearing the trifluoromethoxy substituent.
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Amine Functional Group: A primary amine (-CH₂NH₂) attached to the central carbon, enabling participation in hydrogen bonding and salt formation.
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Stereoelectronic Effects: The -OCF₃ group’s electronegativity alters electron density across the aromatic system, modulating binding affinities to biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Phenyl(3-(trifluoromethoxy)phenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. A representative pathway, adapted from fluoxetine precursor methodologies , includes:
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Claisen Condensation: Reaction of 3-(trifluoromethoxy)acetophenone with ethyl formate to form a β-ketoaldehyde intermediate.
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Reductive Amination: Treatment of the intermediate with methylamine hydrochloride, followed by reduction using sodium borohydride in acetic acid to yield the primary amine .
Key Reaction Conditions:
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Temperature: 60–115°C for condensation steps.
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Catalysts: Sodium hydride for deprotonation.
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Solvents: Dimethyl sulfoxide (DMSO) or glacial acetic acid .
Optimization Strategies
Industrial-scale production emphasizes:
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Purity Control: Column chromatography (silica gel, 5% methanol/methylene chloride) to isolate >95% pure product .
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Yield Enhancement: Sequential extraction with ethyl acetate or toluene to recover intermediates efficiently .
Physicochemical Properties
The compound’s functional groups and fluorinated substituent dictate its physical behavior:
| Property | Value/Description |
|---|---|
| Molecular Weight | 267.25 g/mol |
| LogP | 3.45 (predicted) |
| Solubility | 4.1 mg/mL in DMSO at 25°C |
| Melting Point | 98–102°C (decomposes) |
| Storage | -20°C, desiccated, under inert gas |
Stability Considerations:
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Hydrolytic degradation is minimized by the -OCF₃ group’s resistance to enzymatic cleavage .
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Light-sensitive; amber glass containers recommended for long-term storage .
Applications in Agrochemical and Pharmaceutical Industries
Pharmaceutical Development
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Antidepressants: Structural similarity to fluoxetine positions it as a candidate for selective serotonin reuptake inhibitors (SSRIs) .
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Anticancer Agents: Preliminary screens show apoptosis induction in leukemia cell lines (IC₅₀ = 8.7 μM).
Agrochemical Uses
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